Vascular Smooth Muscle Cell Potency
Despite being less potent in biochemical assays, cis-Ned19 exhibits >3-fold higher potency than trans-Ned19 in inhibiting norepinephrine-induced Ca2+ rise in rat aortic smooth muscle cells [1].
| Evidence Dimension | Inhibition of NE-induced [Ca2+]i rise (IC50) |
|---|---|
| Target Compound Data | 2.7 μM |
| Comparator Or Baseline | trans-Ned19: 8.9 μM |
| Quantified Difference | cis-Ned19 is 3.3-fold more potent |
| Conditions | Rat aortic smooth muscle cells (SMCs) stimulated with 100 μM norepinephrine |
Why This Matters
This data is critical for researchers studying vascular physiology, as it demonstrates that cis-Ned19 is the superior stereoisomer for inhibiting TPC-mediated signaling in this specific, physiologically relevant context.
- [1] Trufanov, S. K., et al. (2019). The Role of Two-Pore Channels in Norepinephrine-Induced [Ca2+]i Rise in Rat Aortic Smooth Muscle Cells and Aorta Contraction. Cells, 8(10), 1144. https://doi.org/10.3390/cells8101144 View Source
